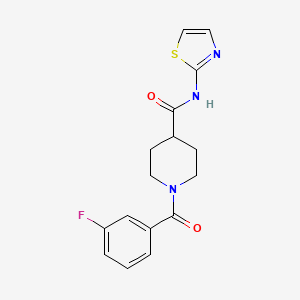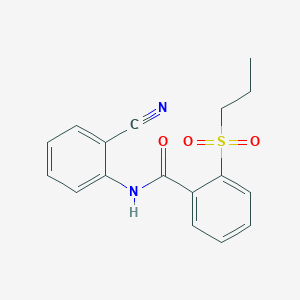
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide
Overview
Description
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a 2-cyanophenyl group and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the 2-Cyanophenyl Group: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline and subsequent cyanation to introduce the cyano group.
Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation of propylbenzene, followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as outlined above, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzamide core and the phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-(methylsulfonyl)benzamide
- N-(2-cyanophenyl)-2-(ethylsulfonyl)benzamide
- N-(2-cyanophenyl)-2-(butylsulfonyl)benzamide
Uniqueness
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is unique due to the specific combination of the 2-cyanophenyl group and the propylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. The length and nature of the alkyl chain in the sulfonyl group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-11-23(21,22)16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)12-18/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGTYMFHCDOFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
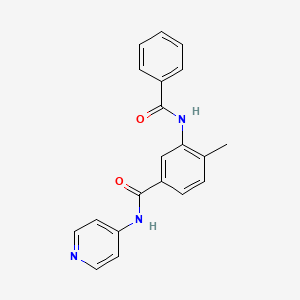
![2-[(6-methyl-4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4447034.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![2-[2-[[4-(Diethylamino)phenyl]methylamino]ethylamino]ethanol;dihydrochloride](/img/structure/B4447053.png)
![2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B4447060.png)
![4-methoxy-N-[(3-methylphenyl)methyl]benzamide](/img/structure/B4447068.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)
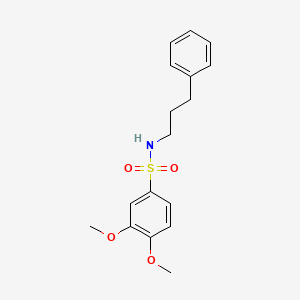
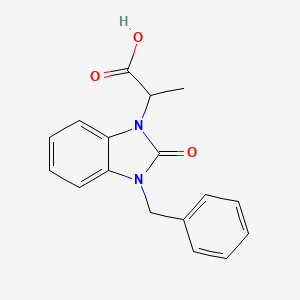
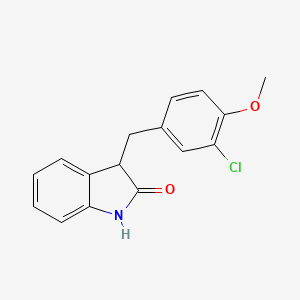
![N-(2-hydroxyethyl)-5-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B4447123.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)
